Cas no 866342-96-3 (N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
- N-(2,4-dimethoxyphenyl)-2-(6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- F1602-0387
- N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
- 866342-96-3
- AKOS001817792
-
- インチ: 1S/C28H26N2O7/c1-34-18-7-5-17(6-8-18)27(32)22-15-30(24-12-10-19(35-2)13-21(24)28(22)33)16-26(31)29-23-11-9-20(36-3)14-25(23)37-4/h5-15H,16H2,1-4H3,(H,29,31)
- InChIKey: IEDXIXAENKCWPB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2=C(C=1)C(C(C(C1C=CC(=CC=1)OC)=O)=CN2CC(NC1C=CC(=CC=1OC)OC)=O)=O
計算された属性
- せいみつぶんしりょう: 502.17400117g/mol
- どういたいしつりょう: 502.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 854
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 103Ų
N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0387-75mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1602-0387-20μmol |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0387-50mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
A2B Chem LLC | BA73166-25mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA73166-10mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1602-0387-10mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0387-10μmol |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0387-2μmol |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0387-15mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1602-0387-40mg |
N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866342-96-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報
Research Brief on N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS: 866342-96-3)
The compound N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS: 866342-96-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activities.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. The structural features of the molecule, including the presence of multiple methoxy groups and a dihydroquinolinone core, contribute to its binding affinity and selectivity towards target proteins. Computational docking studies have further elucidated its interactions with key amino acid residues in the active sites of these kinases.
In vitro and in vivo experiments have demonstrated promising results, with the compound exhibiting significant anti-proliferative effects against various cancer cell lines. Notably, its ability to modulate the activity of transcription factors such as NF-κB has been linked to its anti-inflammatory properties. These findings suggest potential applications in the treatment of chronic inflammatory diseases and certain types of cancer.
The synthesis of N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide has been optimized in recent years, with improvements in yield and purity. Key steps include the condensation of appropriately substituted quinoline derivatives with activated acetamide intermediates under mild conditions. Advanced analytical techniques, such as HPLC-MS and NMR spectroscopy, have been employed to characterize the compound and ensure its structural integrity.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Current research efforts are focused on structural modifications to enhance its pharmacokinetic properties while retaining its therapeutic efficacy.
In conclusion, N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide represents a promising candidate for drug development, with its unique chemical structure and multifaceted biological activities. Continued research into its mechanism of action and optimization of its pharmacological profile will be crucial for its future application in medicine.
866342-96-3 (N-(2,4-dimethoxyphenyl)-2-6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品
- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)
- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)
- 2227709-17-1(rac-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)
- 1158406-56-4((4-1,3Oxazolo4,5-bpyridin-2-yl-2-morpholinyl)methylamine Dihydrochloride)
- 1803880-80-9(1-Bromo-3-(2-(bromomethyl)-5-ethylphenyl)propan-2-one)
- 2034497-53-3(1-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea)
- 2137549-76-7(methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)
- 1338493-80-3(2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)



